

Application Notes and Protocols: 3-Bromo-4-methoxyphenylacetic Acid in Suzuki Coupling Reactions

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Compound of Interest

Compound Name: 3-Bromo-4-methoxyphenylacetic acid

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing **3-Bromo-4-methoxyphenylacetic acid** as a key building block in Suzuki-Miyaura cross-coupling reactions. This versatile aryl bromide is a valuable precursor for the synthesis of complex biaryl acetic acid derivatives, which are significant scaffolds in medicinal chemistry and drug discovery. The protocols outlined below are based on established methodologies for the Suzuki coupling of aryl bromides and can be adapted for a wide range of research and development applications.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.^{[1][2]} This reaction is favored in organic synthesis due to its mild reaction conditions, tolerance of a wide array of functional groups, and the commercial availability and generally low toxicity of boronic acid reagents.^{[3][4]}

The catalytic cycle of the Suzuki coupling reaction involves three key steps: oxidative addition of the aryl halide to a palladium(0) complex, transmetalation of the organoboron species to the

palladium(II) complex, and reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst.

Application of 3-Bromo-4-methoxyphenylacetic Acid in Synthesis

3-Bromo-4-methoxyphenylacetic acid serves as a valuable starting material for the synthesis of various biologically active compounds. Its structure, featuring a carboxylic acid moiety and a methoxy group, allows for the generation of diverse molecular architectures. For instance, it has been utilized in the synthesis of natural products like Combretastatin A-4 and Verongamine.[5] The Suzuki coupling reaction of this molecule with various aryl and heteroaryl boronic acids opens a straightforward path to a library of biphenyl and heterobiaryl acetic acid derivatives, which are prevalent in many pharmaceutical agents.

Experimental Protocols

Below are generalized protocols for the Suzuki-Miyaura coupling of **3-Bromo-4-methoxyphenylacetic acid** with various boronic acids. Optimization of the catalyst, ligand, base, and solvent may be necessary to achieve the best results for a specific substrate combination.

General Protocol for Suzuki-Miyaura Coupling

Materials:

- **3-Bromo-4-methoxyphenylacetic acid** (1.0 equiv)
- Arylboronic acid (1.2-1.5 equiv)
- Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or Pd(OAc)₂ with a suitable ligand) (1-5 mol%)
- Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)
- Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, 2-MeTHF, often with a small amount of water)

- Inert gas (Argon or Nitrogen)
- Standard laboratory glassware for inert atmosphere chemistry

Procedure:

- To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **3-Bromo-4-methoxyphenylacetic acid**, the arylboronic acid, the palladium catalyst, and the base.
- Evacuate and backfill the flask with an inert gas (repeat this cycle three times).
- Add the degassed solvent to the flask via syringe.
- Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
- Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Dilute the mixture with an organic solvent such as ethyl acetate and wash with water or a saturated aqueous solution of ammonium chloride.
- Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired biaryl acetic acid derivative.

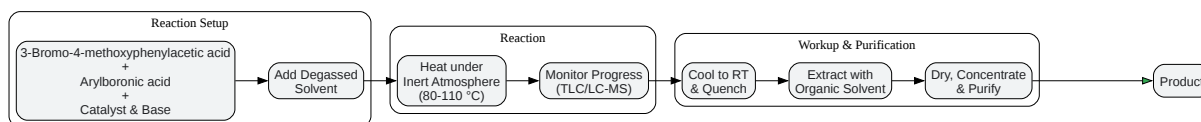
Data Presentation: Representative Suzuki Coupling Conditions

The following table summarizes typical reaction conditions and expected yields for the Suzuki coupling of **3-Bromo-4-methoxyphenylacetic acid** with various boronic acids, based on analogous reactions reported in the literature.

Arylb onic Acid Partner	Palladiu m Catalyst (mol%)	Ligand (mol%)	Base (equiv)	Solvent	Temp (°C)	Time (h)	Yield (%)
Phenylbo ronic acid	Pd(dppf) Cl ₂ (3)	-	K ₂ CO ₃ (2)	1,4- Dioxane/ H ₂ O (4:1)	90	12	~85-95
4- Methylph enylboro nic acid	Pd(OAc) ₂ (2)	SPhos (4)	K ₃ PO ₄ (3)	Toluene/ H ₂ O (10:1)	100	8	~90-98
4- Methoxy phenylbo ronic acid	Pd(PPh ₃) ₄ (5)	-	Na ₂ CO ₃ (2)	DME/H ₂ O (3:1)	85	16	~80-90
3- Fluoroph enylboro nic acid	CataCXiu m A palladacy cle (10)	-	Cs ₂ CO ₃ (2)	2- MeTHF/ H ₂ O (10:1)	80	6	~91
Thiophen e-2- boronic acid	Pd(dppf) Cl ₂ (10)	-	K ₂ CO ₃ (2)	DME/H ₂ O (4:1)	80	2	~75-85

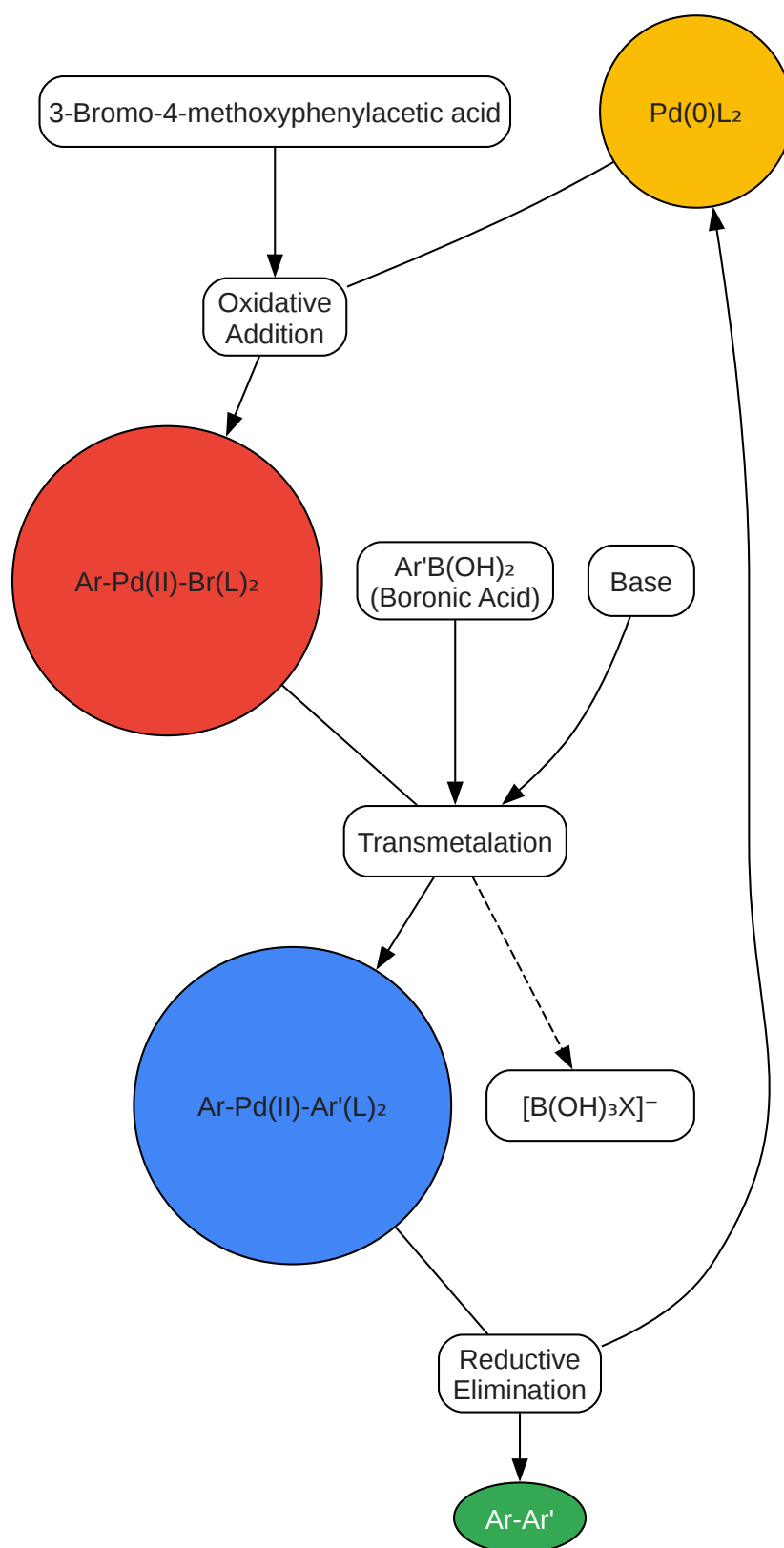
Note: The yields are estimates based on similar reactions and may vary depending on the specific experimental conditions and the purity of the reagents.

Mandatory Visualizations



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Caption: General experimental workflow for the Suzuki coupling of **3-Bromo-4-methoxyphenylacetic acid**.



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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

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